![molecular formula C12H9NO2 B1583088 3-Cyano-4,6-dimethylcoumarin CAS No. 56394-28-6](/img/structure/B1583088.png)
3-Cyano-4,6-dimethylcoumarin
Overview
Description
3-Cyano-4,6-dimethylcoumarin (CDMC) is an organic compound with a wide range of uses in research and industry. It is a colorless, crystalline solid that is soluble in ethanol and other organic solvents. CDMC is used as a fluorescent dye, a reagent for the synthesis of other compounds, and a fluorescent probe for the detection of biomolecules. It also has potential applications in drug design and drug delivery.
Scientific Research Applications
Photophysical and Electrochemical Properties
3-Cyano-4,6-dimethylcoumarin has been explored in studies examining its photophysical and electrochemical properties. A study investigated a derivative of coumarin dye, focusing on its photophysical and electrochemical behaviors, highlighting its potential in photon-to-electron conversion applications such as dye-sensitized solar cells (Wang et al., 2005).
Synthesis and Structural Characterization
Research has also been conducted on the synthesis and structural characterization of hydroxycoumarin derivatives, including 3-Cyano-4,6-dimethylcoumarin. These studies involve synthesizing various coumarin derivatives and assessing their properties, such as lipophilicity and potential anti-cancer activity (Ostrowska et al., 2014).
Antimicrobial Applications
Some studies have focused on synthesizing new heterocycles incorporating the pyrazolopyridine moiety, which includes 2-Cyano-4,6-dimethylcoumarin derivatives, and assessing their antimicrobial properties (Abu-Melha, 2013).
Photodynamic Therapy
There is research investigating the use of 3-Cyano-4,6-dimethylcoumarin in photodynamic therapy. This involves examining the photophysical and photochemical properties of metallo-phthalocyanines containing coumarin derivatives, which can potentially be used as photosensitizers in this therapy (Çapkin et al., 2020).
Fluorescent Probe Development
Studies have utilized 3-Cyano-4,6-dimethylcoumarin derivatives as fluorescent probes. For example, the development of a stable fluorescent probe for the selective detection of trace amounts of Hg+2 ions in natural water sources has been reported, highlighting its potential in environmental monitoring (Singh et al., 2017).
Mechanism of Action
are secondary metabolites made up of benzene and α-pyrone rings fused together . They have the potential to treat various ailments, including cancer, metabolic, and degenerative disorders . Coumarins play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
properties
IUPAC Name |
4,6-dimethyl-2-oxochromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-7-3-4-11-9(5-7)8(2)10(6-13)12(14)15-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGFULJYXBXUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327983 | |
Record name | 3-Cyano-4,6-dimethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56394-28-6 | |
Record name | 3-Cyano-4,6-dimethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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